Computed Lipophilicity (XLogP3) of the Ethyl Ester vs. the Carboxylic Acid Analog
The ethyl ester (target compound) possesses a computed XLogP3 of 2.0, representing a substantial lipophilicity increase over the carboxylic acid analog (CAS 338962-54-2), whose predicted pKa of 2.07 implies predominant ionisation and consequently a markedly lower logD at physiological pH. This difference is quantified as approximately 2 log units in predicted logD7.4, based on the pKa of the acid [1]. In the 5-trifluoromethyl-2-sulfonylpyridine PPARβ/δ antagonist series, ester-to-acid conversion has been associated with altered affinity and selectivity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid (CAS 338962-54-2): XLogP3 not reported; predicted pKa = 2.07 ± 0.10, indicating dominant ionised state at pH 7.4 |
| Quantified Difference | Estimated ΔlogD7.4 ≈ 2 log units (ester more lipophilic than ionised acid) |
| Conditions | Computational prediction: PubChem XLogP3 3.0 algorithm; ChemicalBook ACD/Labs pKa prediction |
Why This Matters
For procurement decisions in drug discovery, selecting the ethyl ester over the acid directly impacts predicted membrane permeability and oral absorption potential, a critical filter in lead optimisation.
- [1] PubChem Computed Properties: XLogP3 for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate, CID 3775621. View Source
- [2] Kaupang, Å., et al. Bioorg. Med. Chem. 2016, 24, 296–308. View Source
